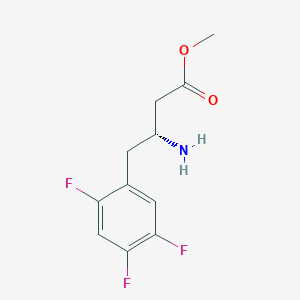

(r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is not explicitly detailed in the sources I found .Molecular Structure Analysis

The molecular structure of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is represented by the InChI code1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 . Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” are not explicitly detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” include a molecular weight of 283.68 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Hypoglycemic Activity in Diabetes Treatment

®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: has been investigated for its hypoglycemic properties. Researchers modified its molecular structure by replacing pyrazine imidazole with menthol, resulting in a new candidate drug molecule called 3-amino-4-(2,4,5-trifluorophenyl)butyrate (BHF) . BHF demonstrated significant antidiabetic activity in hyperglycemic mice, with a low effective dose of 10 mg/kg-1 and even greater efficacy at 40 mg/kg-1, surpassing the positive drug metformin .

Transdermal Drug Delivery Enhancement

Menthol, a component of this compound, is known to promote transdermal drug absorption. Researchers have explored the use of ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate as a potential enhancer for delivering drugs through the skin. Its unique structure may facilitate efficient drug permeation .

Bioactivity Studies

Investigations into the bioactivity of this compound have revealed its potential as a multi-target drug. Beyond its hypoglycemic effects, it may interact with other biological pathways, making it an intriguing candidate for further study .

Sitagliptin Analog Development

The modification of the compound’s structure using menthol opens up possibilities for creating analogs with improved properties. Researchers have explored its potential as an analog of sitagliptin, a widely used antidiabetic drug. Such analogs could offer novel therapeutic options for managing type II diabetes .

Methanol Dehydrogenase Inhibition

While not directly related to diabetes, methanol dehydrogenases play a crucial role in natural or artificial methanol utilization pathways. Inhibition of these enzymes could have applications in various fields, including bioprocess design and environmental remediation .

Chemical Synthesis and Catalysis

The trifluorophenyl group in the compound’s structure may enable unique reactivity in chemical synthesis. Researchers may explore its use as a catalyst or ligand in various reactions, potentially leading to novel synthetic methodologies .

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism .

Mode of Action

Considering its use in the synthesis of sitagliptin , we can infer that it may contribute to the inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, and suppressing the release of glucagon .

Biochemical Pathways

As an intermediate in the synthesis of sitagliptin , it is likely involved in the incretin metabolic pathway. Incretin hormones, such as GLP-1 and GIP, are released into the blood by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion from α-cells, and slow gastric emptying .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered during the synthesis process, and the final drug product (eg, Sitagliptin) would have its own unique pharmacokinetic profile .

Result of Action

As an intermediate in the synthesis of sitagliptin , it contributes to the overall hypoglycemic effect of the final drug product. Sitagliptin, by inhibiting DPP-4, increases the levels of incretin hormones, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, a decrease in blood glucose levels .

Action Environment

As an intermediate in drug synthesis, its stability and reactivity under various conditions would be crucial considerations in the manufacturing process .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTEYDIPQVSG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

CAS RN |

881995-69-3 | |

| Record name | (R)-Sitagliptin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881995693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-SITAGLIPTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5P7N9X4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)